molecular formula C14H13NO3S B15203691 4-Phenyl-2-(tetrahydrofuran-2-yl)thiazole-5-carboxylic acid

4-Phenyl-2-(tetrahydrofuran-2-yl)thiazole-5-carboxylic acid

Cat. No.: B15203691
M. Wt: 275.32 g/mol
InChI Key: XUUKCWKYXCXIKC-UHFFFAOYSA-N
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Description

4-Phenyl-2-(tetrahydrofuran-2-yl)thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring, a phenyl group, and a tetrahydrofuran moiety. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(tetrahydrofuran-2-yl)thiazole-5-carboxylic acid typically involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization and functional group transformations. One common method involves the use of thiourea and substituted benzaldehydes under reflux conditions to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(tetrahydrofuran-2-yl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(tetrahydrofuran-2-yl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-2-(tetrahydrofuran-2-yl)thiazole-5-carboxylic acid is unique due to the presence of the tetrahydrofuran moiety, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other thiazole derivatives and contributes to its potential therapeutic applications .

Properties

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

2-(oxolan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C14H13NO3S/c16-14(17)12-11(9-5-2-1-3-6-9)15-13(19-12)10-7-4-8-18-10/h1-3,5-6,10H,4,7-8H2,(H,16,17)

InChI Key

XUUKCWKYXCXIKC-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC(=C(S2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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